Nitrobenzene-d5
Overview
Description
It has the molecular formula C6D5NO2 and a molecular weight of 128.14 g/mol . This compound is characterized by the substitution of five hydrogen atoms in nitrobenzene with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Nitrobenzene-d5, also known as pentadeuteronitrobenzene, is an organic compound with the empirical formula C6D5NO2
Biochemical Pathways
this compound likely participates in similar biochemical pathways as nitrobenzene. Bacteria have been shown to degrade nitrobenzene via two principal strategies: the 2,4-dinitrotoluene (2,4-DNT) pathway and the nitrobenzene pathway . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission. The nitrobenzene pathway involves the reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
The compound’s molecular weight (1281402) and its physical properties such as boiling point (88 °C/12 mmHg) and density (1253 g/mL at 25 °C) could influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrobenzene-d5 is typically synthesized through the nitration of benzene-d5. The process involves the reaction of benzene-d5 with a mixture of concentrated sulfuric acid and concentrated nitric acid, commonly referred to as mixed acid . The reaction is highly exothermic and must be carefully controlled to avoid hazards. The general reaction is as follows:
C6D6+HNO3→C6D5NO2+H2O
The reaction mixture is heated to around 60°C, and the this compound is separated and purified through distillation and washing with dilute sodium carbonate solution to remove acidic impurities .
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques and continuous monitoring of reaction parameters are essential to maintain safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Electrophilic Substitution: The nitro group in this compound is a strong electron-withdrawing group, making the compound less reactive towards electrophilic substitution.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid, or catalytic hydrogenation with nickel or platinum.
Electrophilic Substitution: Concentrated sulfuric acid, nitric acid, and halogens.
Major Products
Reduction: Aniline-d5.
Electrophilic Substitution: Meta-substituted nitrobenzene derivatives.
Scientific Research Applications
Nitrobenzene-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
NMR Spectroscopy: This compound is used as a solvent in NMR spectroscopy due to its ability to provide clear and distinct signals, aiding in the structural elucidation of organic compounds.
Isotope Labeling: It is used in studies involving isotope effects and reaction mechanisms, providing insights into the behavior of deuterated compounds.
Chemical Synthesis: This compound is employed in the synthesis of deuterated pharmaceuticals and other organic compounds, enhancing the understanding of reaction pathways and kinetics.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: The non-deuterated form of nitrobenzene, with the molecular formula C6H5NO2.
Aniline-d5: The deuterated form of aniline, used in similar applications as nitrobenzene-d5.
Benzene-d5: The deuterated form of benzene, used as a solvent in NMR spectroscopy.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The presence of deuterium atoms provides distinct advantages in terms of signal clarity and the ability to study reaction mechanisms in greater detail .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[N+](=O)[O-])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049690 | |
Record name | Nitrobenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Nitrobenzene-d5 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21258 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4165-60-0 | |
Record name | Nitrobenzene-d5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4165-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitro(2H5)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrobenzene-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitro(2H5)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of nitrobenzene-d5?
A1: this compound has a molecular formula of C6D5NO2 and a molecular weight of 128.13 g/mol.
Q2: Why is this compound used as a solvent in NMR studies?
A2: The deuterium atoms in this compound provide a distinct NMR signal, simplifying spectral interpretation by minimizing interference from solvent signals. [, , , , , , , , ]
Q3: How does the deuteration in this compound influence its properties compared to nitrobenzene?
A3: Deuteration leads to a slightly higher density and boiling point for this compound. Additionally, it impacts vibrational frequencies, as observed in spectroscopic studies. [, , ]
Q4: How does this compound interact with p-tert-butylcalixarene?
A4: this compound acts as a guest molecule, forming inclusion complexes with p-tert-butylcalixarene. The inclusion process and guest dynamics within the host cavity have been investigated using various NMR techniques. [, ]
Q5: What unique behavior does this compound exhibit as a guest molecule in p-tert-butylcalixarene compared to other guests?
A5: Unlike many guest molecules that align with the host's symmetry axis, this compound induces a symmetry-reducing distortion in the p-tert-butylcalixarene structure. This distortion impacts host-guest interactions and guest dynamics.
Q6: Can the interaction between this compound and p-tert-butylcalixarene be modulated?
A6: Yes, introducing a second guest molecule, like propane, can alter the host-guest interaction dynamics. In sufficient quantities, propane induces alignment of the this compound molecule with the host's symmetry axis.
Q7: How is this compound employed in kinetic isotope effect studies?
A7: this compound is used to study the kinetic isotope effect, helping determine the rate-determining step in reactions where a C-H or C-D bond breaking event is suspected. [, ]
Q8: What information does the kinetic isotope effect provide about a reaction mechanism?
A8: A significant kinetic isotope effect, observed when comparing reaction rates with this compound and nitrobenzene, indicates that the breaking of the C-H/C-D bond is involved in the rate-determining step of the reaction. [, ]
Q9: How is this compound used in mass spectrometry?
A9: this compound's unique mass, due to deuterium, facilitates the resolution of isobaric ions in mass spectrometry. This allows researchers to differentiate between ions with the same nominal mass but different elemental compositions.
Q10: How is this compound used in analytical method validation?
A10: this compound serves as an internal standard in analytical techniques like NMR and mass spectrometry. Its known concentration and distinct signal help quantify other analytes and ensure the accuracy and precision of the analytical method. [, , , , , , , , ]
Q11: How is this compound used in studies of molecular liquids in confined geometries?
A11: Researchers employ deuteron NMR to investigate the reorientational dynamics of this compound confined within porous silica glasses. These studies shed light on how confinement affects molecular motion in liquids.
Q12: What is the role of this compound in studying hydrogen bonding?
A12: this compound acts as a solvent with weak hydrogen bond accepting abilities, aiding in the investigation of torsional barriers in molecules capable of intramolecular hydrogen bonding.
Q13: What role does this compound play in the study of crown ether complexes?
A13: this compound serves as a solvent for studying the interaction of crown ethers with alkali and alkaline earth metal salts. Researchers use NMR to analyze shifts in the this compound and water signals, providing insights into complex formation and stoichiometry.
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